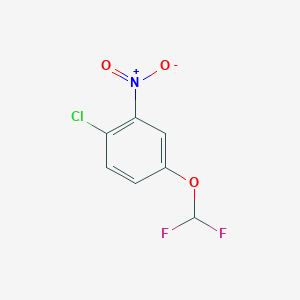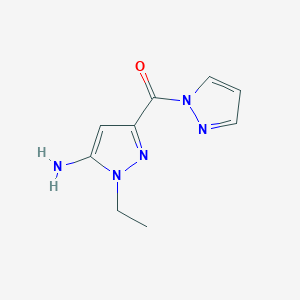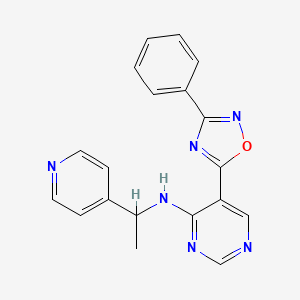
(3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(4-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-Amino-5-((2,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(4-fluorophenyl)methanone is a useful research compound. Its molecular formula is C26H23FN2O3S2 and its molecular weight is 494.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Complex thiophene and phenyl methanone derivatives have been synthesized and characterized through various spectroscopic and computational methods. Shahana and Yardily (2020) explored novel compounds with similar structural frameworks, emphasizing the importance of density functional theory (DFT) calculations and molecular docking studies to understand their properties, including antibacterial activity. This demonstrates the compound's potential role in developing new antibacterial agents, relying on structural optimization and theoretical vibrational spectra for insight into their stability and reactivity (Shahana & Yardily, 2020).
Antitumor Activity
Research on thiophene derivatives, similar in part to the requested compound, has shown promising antitumor activities. Tang and Fu (2018) synthesized a compound with a distinct inhibition effect on the proliferation of various cancer cell lines, highlighting the potential of such molecules in cancer research (Tang & Fu, 2018).
Antimicrobial and Anticancer Agents
Hafez et al. (2016) developed novel pyrazole derivatives for in vitro antimicrobial and anticancer evaluation, indicating the broad spectrum of activity these types of compounds can exhibit. This suggests the potential for the compound to serve as a basis for developing new antimicrobial and anticancer agents, provided it shares functional similarities with these studied compounds (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Docking and Theoretical Studies
Further demonstrating the utility of molecular docking and DFT studies, FathimaShahana and Yardily (2020) synthesized a compound with a detailed analysis of stability, charge transfer, and antiviral activity potential through molecular docking. This highlights the significance of computational studies in predicting the biological activities of complex molecules, suggesting a pathway to explore the scientific applications of the compound (FathimaShahana & Yardily, 2020).
properties
IUPAC Name |
[3-amino-5-(2,4-dimethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O3S2/c1-15-4-11-20(12-5-15)34(31,32)25-22(28)24(23(30)18-7-9-19(27)10-8-18)33-26(25)29-21-13-6-16(2)14-17(21)3/h4-14,29H,28H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAVRHIZBRPIFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=C(C=C3)F)NC4=C(C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenethyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2547106.png)

![N-[2-({1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}amino)-2-oxoethyl]benzamide](/img/structure/B2547108.png)



![7-acetyl-2-((3-nitrobenzyl)thio)-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2547118.png)
![Methyl 2-[1-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]cyclopentyl]acetate](/img/structure/B2547120.png)



![5,7-Difluorospiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2547125.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2547129.png)